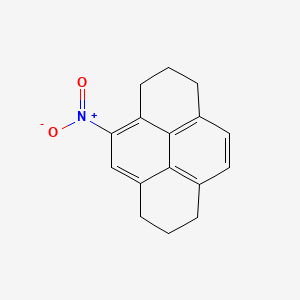

4-Nitro-1,2,3,6,7,8-hexahydropyrene

Description

Contextualization of Nitro-Polycyclic Aromatic Hydrocarbon Derivatives

Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are derivatives of PAHs that contain at least one nitro (-NO2) functional group attached to the aromatic core. nih.gov These compounds are of significant interest due to their presence in the environment, originating from both direct emission from combustion processes and through the atmospheric transformation of their parent PAHs. nih.govcase.eduaaqr.org The addition of a nitro group, which is strongly electron-withdrawing, significantly alters the chemical and electronic properties of the parent PAH, influencing its reactivity and potential interactions with other molecules. ontosight.ai

The study of nitro-PAHs is an active area of research, as their properties can be markedly different from the PAHs from which they are derived. nih.gov Many nitro-PAHs are recognized as mutagenic and carcinogenic agents, which drives research into their behavior and fate in the environment. case.edu The photochemical degradation of nitro-PAHs is a primary mechanism for their natural removal, making the study of their excited-state relaxation pathways crucial for developing effective pollution control strategies. case.edu

Historical Development of Hexahydropyrene Chemistry and its Functionalization

The chemistry of pyrene (B120774) and its hydrogenated derivatives has a rich history. Pyrene itself is a readily available and inexpensive polycyclic aromatic hydrocarbon. rsc.org However, direct functionalization of the pyrene nucleus is often challenging and limited in its regioselectivity. rsc.org This limitation spurred the development of indirect methods to create substituted pyrenes with diverse functionalization patterns. rsc.org

One of the key strategies involves the partial hydrogenation of pyrene to form hydrogenated intermediates like 1,2,3,6,7,8-hexahydropyrene (B104253). This partially saturated derivative of pyrene possesses a unique reactivity profile compared to its fully aromatic parent. ontosight.ai The hydrogenation of pyrene can be a complex process, but methods have been developed to achieve this transformation with high conversion rates and yields. For instance, a method using a modified skeleton nickel catalyst has been reported to produce 1,2,3,6,7,8-hexahydropyrene with a yield approaching 80%. google.com

These hexahydropyrene intermediates can then undergo functionalization reactions, such as electrophilic aromatic substitution, at positions that are not readily accessible in the parent pyrene molecule. rsc.org Subsequent re-aromatization can then yield a variety of substituted pyrene derivatives. This approach has been instrumental in synthesizing pyrenes with substituents at various positions, which would be difficult to achieve through direct methods. rsc.orgnsf.gov

Significance of 4-Nitro-1,2,3,6,7,8-hexahydropyrene in Aromatic and Alicyclic Hybrid Systems Research

This compound is a synthetic compound derived from pyrene. ontosight.ai It combines the structural features of a partially saturated alicyclic system with a nitro-functionalized aromatic ring. This hybrid nature makes it a molecule of significant interest in several areas of chemical research.

The presence of both hydro and nitro groups on the pyrene framework significantly alters its chemical and biological properties compared to the parent pyrene. ontosight.ai The nitro group, in particular, introduces electron-withdrawing characteristics that can influence the molecule's interactions and reactivity. ontosight.ai

In the realm of materials science, this compound is considered a valuable building block. cymitquimica.com The unique optical and electronic properties of partially saturated PAHs make them candidates for applications in organic electronics and photonics. ontosight.ai The specific properties endowed by the nitro group can be exploited in the design of new materials. cymitquimica.com Furthermore, it serves as an important fine chemical intermediate for the synthesis of other complex molecules, including those for medical research. google.com The study of such hybrid systems contributes to a deeper understanding of structure-property relationships in functional organic molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅NO₂ | cymitquimica.comcalpaclab.com |

| Molecular Weight | 253.30 g/mol | cymitquimica.comcalpaclab.com |

| Appearance | White to Yellow to Green powder to crystal | cymitquimica.com |

| Purity | >98.0% (HPLC) | cymitquimica.comcalpaclab.com |

| CAS Number | 88535-47-1 | cymitquimica.comcalpaclab.com |

Table 2: Physicochemical Properties of 1,2,3,6,7,8-Hexahydropyrene

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆ | chemspider.comnih.govnist.gov |

| Molecular Weight | 208.30 g/mol | chemspider.comnih.gov |

| Appearance | Beige crystalline solid | nih.gov |

| Melting Point | 130-134 °C | chemsrc.com |

| CAS Number | 1732-13-4 | nih.govnist.govepa.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,2,3,6,7,8-hexahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZSMBRWPWEQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)[N+](=O)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237115 | |

| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88535-47-1 | |

| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088535471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 1,2,3,6,7,8 Hexahydropyrene

Precursor Synthesis: 1,2,3,6,7,8-Hexahydropyrene (B104253) (HHPy)

1,2,3,6,7,8-Hexahydropyrene, a partially saturated derivative of pyrene (B120774), serves as the essential starting material for the synthesis of 4-nitro-1,2,3,6,7,8-hexahydropyrene. google.com Its production requires the selective hydrogenation of the parent polycyclic aromatic hydrocarbon, pyrene.

Catalytic Hydrogenation of Pyrene

The primary route for synthesizing HHPy is the catalytic hydrogenation of pyrene. google.com This process is complex, involving both consecutive and parallel reactions that can lead to a mixture of products, including 4,5-dihydropyrene, 4,5,9,10-tetrahydropyrene (THPy), and the desired 1,2,3,6,7,8-hexahydropyrene (HHPy), as well as the fully saturated perhydropyrene. acs.orgrsc.org Therefore, careful selection of catalysts and optimization of reaction conditions are critical to achieve high regioselectivity for HHPy.

The choice of catalyst is paramount in directing the hydrogenation of pyrene towards the formation of HHPy. Both precious metal and base metal catalysts have been investigated for this transformation.

Among base metal catalysts, modified skeleton nickel (Raney Nickel) has proven to be a highly effective and selective catalyst for this specific conversion. google.com A patented method highlights the use of a modified skeleton nickel catalyst to achieve high yields of HHPy, demonstrating its excellent activity and selectivity under optimized conditions. google.com This approach offers a cost-effective alternative to precious metal catalysts.

| Catalyst System | Typical Conditions | Key Observations | Reference |

|---|---|---|---|

| Modified Skeleton Nickel | 50-170°C, 0.4-3 MPa H₂, Cyclohexane | High conversion (100%) and high selectivity with yields of HHPy approaching 80%. | google.com |

| Ruthenium Nanoparticles (stabilized by PPh₃) | 30°C, 20 bar H₂, THF | Pyrene is noted to be less reactive compared to other PAHs like naphthalene and anthracene. | rsc.org |

| Palladium/Charcoal (Pd/C) | Mild conditions | Reactions over palladium tend to occur in the K-region (4,5- and 9,10-bonds) to afford dihydro- and tetrahydroarenes. | acs.org |

| Platinum (Pt) Catalysts | Mild conditions | Hydrogenation over platinum is suggested to involve addition to the terminal ring, affording the most thermodynamically favored tetrahydroarene. | acs.org |

Achieving high regioselectivity for 1,2,3,6,7,8-hexahydropyrene is highly dependent on the reaction parameters, including temperature, pressure, and solvent. The hydrogenation of pyrene can be steered to favor the formation of HHPy by fine-tuning these conditions in conjunction with the selected catalyst.

A specific method utilizing a modified skeleton nickel catalyst in a kettle-type high-pressure reactor has been shown to be particularly successful. google.com The reaction, conducted at temperatures between 50-170°C and hydrogen pressures of 0.4-3 MPa, results in the selective formation of HHPy. google.com Solvents such as cyclohexane, ethanol, and ethyl acetate can be employed, with cyclohexane being a preferred option. google.com Under these controlled conditions, the conversion of pyrene can reach 100%, with the yield of the desired HHPy isomer approaching 80%. google.com This high regioselectivity is crucial as it simplifies the subsequent purification steps.

| Parameter | Condition Range/Value | Reference |

|---|---|---|

| Catalyst | Modified Skeleton Nickel | google.com |

| Temperature | 50 - 170 °C | google.com |

| Pressure | 0.4 - 3 MPa | google.com |

| Solvent | Cyclohexane (preferred), Ethanol, Ethyl Acetate | google.com |

| Reaction Time | 0.25 - 20 hours | google.com |

| Pyrene Conversion | 100% | google.com |

| HHPy Yield | ~80% | google.com |

Following the catalytic hydrogenation of pyrene, the resulting crude product is a mixture that may contain the desired HHPy, unreacted starting material, other hydrogenated isomers, and catalyst residues. Therefore, an effective purification step is essential to isolate pure HHPy.

Crystallization is a highly effective and straightforward technique for the purification of solid organic compounds like HHPy. rsc.orgemu.edu.tr The process involves dissolving the crude product in a minimum amount of a suitable hot solvent, in which the desired compound is soluble at high temperatures but poorly soluble at room temperature. emu.edu.tr As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. For 1,2,3,6,7,8-hexahydropyrene, it has been reported that the compound can be isolated in a very pure form by a simple crystallization from ethanol (EtOH). rsc.org

Nitration Reactions of 1,2,3,6,7,8-hexahydropyrene

The final step in the synthesis of the target molecule is the introduction of a nitro (-NO₂) group onto the aromatic core of the HHPy precursor. This is achieved through a nitration reaction, a classic example of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Strategies on Hexahydropyrene

The nitration of 1,2,3,6,7,8-hexahydropyrene proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. wikipedia.org This reaction involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring of the HHPy molecule. libretexts.org The nitronium ion is typically generated in situ from a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

The structure of HHPy consists of two saturated aliphatic rings fused to a biphenyl-like aromatic core. The available positions for substitution on this aromatic core are at carbons 4, 5, 9, and 10. Due to the molecule's symmetry, these positions are chemically equivalent. The reactivity of HHPy towards electrophilic aromatic substitution is described as straightforward because only one type of position is available for the initial substitution. rsc.org This inherent regioselectivity directs the incoming electrophile, in this case, the nitronium ion, to one of these positions, leading to the formation of this compound as the major monosubstituted product. rsc.org This "HHPy method" is a recognized strategy for preparing a variety of 4-substituted pyrene derivatives. rsc.org

Regioselectivity of Nitration at the 4-Position of Hexahydropyrene

The structure of 1,2,3,6,7,8-hexahydropyrene is characterized by a central biphenyl aromatic core flanked by two saturated aliphatic rings. This configuration deactivates the hydrogenated portions of the molecule towards electrophilic attack, thereby channeling the reaction to the aromatic core. The reactivity of 1,2,3,6,7,8-hexahydropyrene towards electrophilic aromatic substitution is described as "straightforward" because only one position is available for the initial substitution. This inherent regioselectivity leads exclusively to substitution at the 4-position (and its symmetrically equivalent positions), making the synthesis of 4-substituted derivatives highly predictable and efficient. The mechanism of electrophilic aromatic nitration generally proceeds through the formation of a positively charged intermediate known as a sigma complex or arenium ion. nih.gov The stability of this intermediate determines the reaction's regioselectivity. In the case of hexahydropyrene, the formation of the sigma complex at the 4-position is significantly more favorable than at any other position on the aromatic rings.

Influence of Nitrating Reagents and Reaction Conditions on Yield and Purity

The choice of nitrating reagent and the specific reaction conditions are critical factors that determine the yield and purity of this compound. A variety of nitrating systems can be employed, each with distinct characteristics.

The traditional and most common method for aromatic nitration involves the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov While effective, this method requires harsh conditions and can lead to side reactions, such as oxidation or the formation of polysubstituted products, which can complicate purification and lower the yield.

To achieve milder and more controlled nitration, alternative reagents have been developed. These include N-nitropyrazole-based reagents, which can provide controllable mono- or dinitration by tuning the reaction conditions. nih.gov Other systems, such as those generated from the photolysis of nitrate or nitrite ions, produce a variety of nitrating agents like •NO₂, HNO₂, and HOONO, each with different reactivities. nih.gov The use of different nitrating agents can influence the product distribution and yield. nih.gov Optimizing parameters such as reaction temperature and time is crucial for maximizing the yield and purity of the desired product. For instance, in the nitration of related complex molecules, adjusting the temperature has been shown to be essential for achieving high yields and ensuring process safety.

Below is a table summarizing various nitrating systems and their general characteristics.

| Nitrating System | Composition | Characteristics | Potential Issues |

| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | Strong nitrating agent, widely used. researchgate.net | Harsh conditions, potential for oxidation and side products. |

| N-Nitropyrazoles | e.g., 5-methyl-1,3-dinitro-1H-pyrazole | Controllable source of nitronium ion, allows for selective mononitration. nih.gov | May require specific catalysts (e.g., Yb(OTf)₃). nih.gov |

| Photonitration | Irradiated Nitrate/Nitrite | Generates various nitrating species (•NO₂, HNO₂, etc.). nih.gov | Complex reaction pathways, may lead to isomer mixtures. nih.gov |

| Metal Nitrates | e.g., Ca(NO₃)₂, Cu(NO₃)₂ in Acetic Acid | Greener alternative, milder conditions. | Often used with microwave assistance for optimal results. |

Multi-step Synthetic Approaches to this compound

Multi-step synthesis provides alternative and often more controlled routes to the target molecule, particularly when direct nitration is problematic or when specific substitution patterns are desired on the final pyrene product. youtube.comyoutube.comlibretexts.orgyoutube.com

Indirect Nitration Pathways and Functional Group Transformations

Indirect pathways involve the introduction of a different functional group onto the hexahydropyrene ring, which is subsequently converted into a nitro group. This strategy, known as functional group transformation, can offer advantages in terms of control and selectivity.

For example, an amino group can be introduced first, followed by oxidation to the nitro group. Alternatively, halogenation of the 4-position can be performed, and the resulting halo-derivative could potentially undergo nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to introduce the nitro functionality. Another indirect approach is ipso-nitration, where a pre-existing substituent at the 4-position (such as a carboxyl or formyl group) is replaced by a nitro group. nih.gov These multi-step sequences allow for greater synthetic flexibility and can be crucial for accessing complex, highly substituted pyrene derivatives. researchgate.net

Sequential Functionalization and Dehydrogenation Strategies

A powerful multi-step strategy that utilizes this compound as a key intermediate is the "hexahydropyrene (HHPy) method." This approach is designed to synthesize 4-substituted pyrene derivatives that are difficult to obtain by direct substitution on the fully aromatic pyrene molecule. The general sequence is as follows:

Reduction: Pyrene is first reduced to 1,2,3,6,7,8-hexahydropyrene.

Electrophilic Aromatic Substitution: The hexahydropyrene is then subjected to an electrophilic substitution reaction. For the synthesis of the target compound, this step is the regioselective nitration to yield this compound.

Dehydrogenation (Aromatization): The resulting substituted hexahydropyrene is then re-aromatized to the corresponding substituted pyrene. This final step restores the fully aromatic pyrene core.

This strategy effectively uses the saturated rings of the hexahydropyrene intermediate to control the position of the initial substitution. The final dehydrogenation step can be accomplished using various oxidizing agents.

Advanced Synthetic Techniques and Yield Optimization

Modern synthetic chemistry increasingly focuses on developing more efficient, rapid, and environmentally benign reaction protocols. Advanced techniques, particularly microwave-assisted synthesis, have shown significant promise in optimizing the nitration of aromatic compounds.

Microwave-Assisted Nitration and Other Enhanced Reaction Conditions

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This method often leads to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govresearchgate.net The application of microwave-assisted extraction (MAE) has been optimized for polycyclic aromatic hydrocarbons and their nitrated derivatives. nih.govresearchgate.net

In the context of nitration, microwave assistance allows for rapid and efficient synthesis under milder conditions. For example, the nitration of phenolic compounds, a classic electrophilic aromatic substitution, has been successfully performed using calcium nitrate and acetic acid under microwave irradiation, avoiding the use of corrosive nitric and sulfuric acids. This approach offers a greener and more efficient protocol. The principles can be extended to the nitration of other aromatic systems like hexahydropyrene.

The table below compares a conventional nitration approach with a potential microwave-assisted method, illustrating the typical advantages of the latter.

| Parameter | Conventional Method (Mixed Acid) | Microwave-Assisted Method |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Metal Nitrate (e.g., Ca(NO₃)₂), Acetic Acid |

| Heating | Oil bath / Heating mantle | Microwave irradiation |

| Reaction Time | Hours | Minutes |

| Conditions | Harsh, corrosive | Milder, less hazardous |

| Environmental Impact | Generates significant acidic waste researchgate.net | Reduced waste, "greener" reagents |

| Yield | Variable, potential for side products | Often higher and with better purity |

Stereochemical Considerations in Hexahydropyrene Functionalization

The functionalization of the 1,2,3,6,7,8-hexahydropyrene core introduces interesting stereochemical aspects that warrant detailed consideration. While the parent HHPy molecule is achiral, its non-planar structure, existing as conformational isomers, has significant implications for the stereochemical outcome of substitution reactions.

Rotationally resolved fluorescence excitation spectra have revealed that 1,2,3,6,7,8-hexahydropyrene exists as two stable conformers in the gas phase: a chair and a boat conformation. chemicalbook.com The chair conformer is generally considered to be the more stable of the two. These conformers arise from the puckering of the two saturated six-membered rings fused to the aromatic naphthalene core.

The introduction of a substituent, such as a nitro group at the C4 position, can lead to the formation of different stereoisomers depending on the orientation of the new bond relative to the plane of the aromatic ring and the conformation of the aliphatic rings.

Conformational Isomerism of this compound:

Upon nitration, the resulting this compound will also exist in chair and boat conformations. Furthermore, within each of these conformations, the nitro group can occupy either an axial or an equatorial position relative to the puckered aliphatic ring.

Axial vs. Equatorial Substitution: The energy difference between the axial and equatorial conformers is a critical factor. Generally, for a monosubstituted cyclohexane ring, the equatorial position is sterically favored for bulky substituents to minimize 1,3-diaxial interactions. While the hexahydropyrene system is more complex, similar steric considerations are expected to play a role in determining the preferred conformation of the nitro group.

Facial Selectivity: The electrophilic attack of the nitronium ion on the aromatic ring of HHPy could theoretically occur from either the top or bottom face of the molecule relative to the puckered aliphatic rings. However, due to the rapid interconversion of the chair and boat conformers at typical reaction temperatures, and the planar nature of the aromatic ring at the point of attack, significant facial selectivity is not generally expected in this type of electrophilic aromatic substitution.

The interplay between the chair and boat conformers of the hexahydropyrene skeleton and the axial and equatorial positioning of the nitro group leads to a complex potential energy surface for this compound. The exact population of each conformer at equilibrium will depend on the relative steric and electronic effects.

Table of Conformational Possibilities for this compound:

| Aliphatic Ring Conformation | Nitro Group Orientation | Key Steric Interactions |

| Chair | Axial | Potential 1,3-diaxial interactions with hydrogens on the aliphatic ring. |

| Chair | Equatorial | Generally more stable due to reduced steric hindrance. |

| Boat | Axial-like (flagpole) | Significant steric strain with the opposing flagpole hydrogen. |

| Boat | Equatorial-like (bowsprit) | Less steric strain than the flagpole position. |

Detailed computational studies and advanced spectroscopic techniques, such as variable-temperature NMR, would be necessary to fully elucidate the conformational preferences and the energy barriers to interconversion for this compound. Understanding these stereochemical nuances is crucial for predicting the molecule's shape, reactivity, and potential interactions in various chemical and biological systems.

Reactivity and Transformation Pathways of 4 Nitro 1,2,3,6,7,8 Hexahydropyrene

Photochemical Reactivity and Photo-induced Processes

The introduction of a nitro group onto the hexahydropyrene core significantly influences its interaction with light. The photochemical behavior of nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) is complex, with reaction pathways, kinetics, and products being heavily dependent on factors like solvent polarity and the specific structure of the molecule. nih.gov

Formation of Reactive Oxygen Species (ROS) and Free Radicals

Upon absorption of light, photosensitizing molecules can transfer energy to molecular oxygen, leading to the formation of cytotoxic reactive oxygen species (ROS). mdpi.com This process can occur through two primary mechanisms:

Type I Reactions: Involve electron transfer processes that can generate superoxide anion radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). mdpi.com

Type II Reactions: The excited photosensitizer directly transfers energy to ground-state molecular oxygen, producing highly reactive singlet oxygen (¹O₂). mdpi.com

While direct studies on 4-Nitro-1,2,3,6,7,8-hexahydropyrene are limited, related compounds like trans-4-hydroxy-4'-nitrostilbene have been shown to produce singlet molecular oxygen upon excitation, with the quantum yield being influenced by solvent polarity. researchgate.net It is plausible that this compound could also generate ROS, particularly singlet oxygen, through a Type II mechanism upon photo-excitation. The formation of these reactive species is a critical aspect of the environmental fate and potential toxicity of Nitro-PAHs.

Reactive oxygen species are highly reactive molecules that are naturally formed as a by-product of cellular aerobic metabolism. nih.gov Their generation can be initiated by various factors, including ionizing and UV radiation. nih.gov

Mechanisms of Photo-induced Transformation

The photochemical degradation of Nitro-PAHs is a primary route for their removal from the environment. The specific transformation mechanisms are influenced by the structure of the parent PAH and the position of the nitro group. nih.gov For some Nitro-PAHs, a common photo-induced transformation involves a nitro-to-nitrite rearrangement. nih.gov However, for others, the more likely pathway is the oxidation of the aromatic rings. nih.gov The photodegradation rates are significantly affected by the solvent, with a general trend observed as follows: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. researchgate.net

In the case of this compound, the partially saturated rings may also be susceptible to photo-oxidation, potentially leading to the formation of various oxygenated derivatives. The presence of the electron-withdrawing nitro group alters the electronic distribution of the aromatic system, which in turn dictates the specific pathways of photo-induced transformation.

Chemical Transformation Pathways

Beyond its photochemical reactivity, this compound undergoes several chemical transformations, primarily involving the nitro group and the aromatic core.

Reduction of the Nitro Group: Mechanisms and Products

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, yielding a range of products depending on the reaction conditions and reducing agents used. scispace.com Common methods for the reduction of nitro compounds include catalytic hydrogenation, and the use of metals in acidic media or various borohydride systems. scispace.comorganic-chemistry.org

The reduction typically proceeds through a series of intermediates. The two-electron reduction of a nitroaromatic compound leads to a nitroso compound, which can be further reduced to a hydroxylamine. researchgate.net The complete reduction ultimately yields the corresponding amine.

Table 1: Potential Products from the Reduction of this compound

| Product Name | Chemical Formula |

|---|---|

| 4-Amino-1,2,3,6,7,8-hexahydropyrene | C₁₆H₁₇N |

| 4-Hydroxylamino-1,2,3,6,7,8-hexahydropyrene | C₁₆H₁₇NO |

The choice of reducing agent allows for selectivity in the final product. For example, specific reagents can chemoselectively reduce a nitro group in the presence of other reducible functional groups. scispace.com

Electrophilic Aromatic Substitution Reactions on the Nitro-Hexahydropyrene Core

Electrophilic aromatic substitution (SₑAr) is a key class of reactions for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The reactivity of the aromatic core of this compound towards electrophiles is governed by the electronic properties of both the hexahydropyrene system and the nitro substituent.

The parent 1,2,3,6,7,8-hexahydropyrene (B104253) is reactive towards electrophilic substitution, with the reaction occurring at the 4-position. rsc.org However, in this compound, the nitro group at the 4-position exerts a strong deactivating effect on the aromatic ring due to its electron-withdrawing nature. wikipedia.org

In electrophilic aromatic substitution, substituent groups on the aromatic ring can influence the reaction rate and the position of the new substituent. Activating groups stabilize the cationic intermediate and direct incoming electrophiles to the ortho and para positions, while deactivating groups, like the nitro group, destabilize the intermediate and direct incoming groups to the meta position. wikipedia.org Therefore, further electrophilic substitution on the this compound core would be significantly slower than on the unsubstituted hexahydropyrene and would be expected to occur at the positions meta to the nitro group (i.e., the 5- and 9-positions).

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | Fuming H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

Nucleophilic Substitution Reactions and Site-Specific Reactivity

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SₑAr, SₙAr is facilitated by electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex). mdpi.com

The reaction generally proceeds via an addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate. mdpi.com Subsequent departure of the leaving group restores the aromaticity of the ring.

While this compound does not have a conventional leaving group like a halogen on its aromatic ring, nucleophilic substitution of hydrogen (SₙAr-H) is also a known process for highly electron-deficient aromatics. mdpi.com In this case, the nucleophile would attack the aromatic ring at positions activated by the nitro group, which are the ortho and para positions. However, since the para position (position 7) is part of the saturated ring system, the most likely sites for nucleophilic attack would be the positions ortho to the nitro group. The subsequent elimination of a hydride ion (H⁻) is energetically unfavorable and typically requires an oxidizing agent to complete the reaction.

Oxidative Degradation Mechanisms

The oxidative degradation of this compound can proceed through several pathways, primarily targeting the aromatic and aliphatic portions of the molecule. The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring towards oxidative attack.

Based on these findings, a plausible oxidative degradation pathway for this compound would involve the oxidation of the aromatic ring to form quinone-type structures. The benzylic positions of the hexahydropyrene moiety are also susceptible to oxidation, which could lead to the formation of ketones.

A proposed, though not experimentally verified, major oxidation product is this compound-9,10-dione. Further oxidation could lead to ring-opening products, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and nitrogen oxides.

Table 1: Potential Oxidative Degradation Products of this compound

| Reactant | Oxidizing Agent | Potential Products |

|---|---|---|

| This compound | •OH, O₃ | This compound-9,10-dione |

| This compound | •OH, O₃ | Ring-opened carboxylic acids |

| This compound | Strong chemical oxidants | Phthalic acid derivatives |

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is largely dictated by the strength of the C-NO₂ bond. For many nitroaromatic compounds, the primary decomposition pathway, particularly under high-temperature conditions such as shock initiation, is the homolytic cleavage of the C-NO₂ bond. dtic.mil This initial step is often rate-determining and leads to the formation of a phenyl-type radical and nitrogen dioxide (NO₂).

Another potential initial decomposition step for nitroaromatic compounds involves the isomerization of the nitro group to a nitrite, followed by the cleavage of the O-NO bond. dtic.mil The subsequent reactions of the highly reactive radical species and NO₂ lead to the formation of a complex mixture of gaseous products, including NOx, CO, CO₂, and H₂O, as well as solid carbonaceous residues.

The presence of the aliphatic rings in this compound may introduce additional decomposition pathways. At lower temperatures, reactions involving the aliphatic C-H bonds could become more significant. Studies on nitro-HTPB (hydroxyl-terminated polybutadiene), an energetic binder, have shown that the decomposition temperature is influenced by the nitro group content, with a higher nitro content generally leading to lower thermal stability. researchgate.net The decomposition of nitro-HTPB was also found to follow first-order kinetics. researchgate.net

While the precise decomposition temperature of this compound has not been reported, data from related nitroaromatic compounds can provide an estimate. For instance, the critical temperature for the decomposition of a nitro-HTPB sample was estimated to be around 181 °C. researchgate.net

Table 2: General Thermal Decomposition Data for Nitroaromatic Compounds

| Compound Type | Primary Decomposition Pathway | Typical Decomposition Temperature Range (°C) | Key Decomposition Products |

|---|---|---|---|

| Nitroaromatics | C-NO₂ bond homolysis | 200 - 400 | Aromatic radicals, NO₂, NOx, CO, CO₂, H₂O, Carbon residue |

| Nitro-polymers | C-NO₂ bond homolysis, Polymer backbone scission | 150 - 300 | NO₂, NOx, CO, CO₂, H₂O, Various organic fragments |

The actual decomposition pathway and the distribution of products for this compound would depend on various factors, including the heating rate, pressure, and the presence of other substances.

Computational and Theoretical Studies on 4 Nitro 1,2,3,6,7,8 Hexahydropyrene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-Nitro-1,2,3,6,7,8-hexahydropyrene. These calculations help in understanding how the introduction of a nitro group to the hexahydropyrene framework alters its electronic behavior.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly influence the HOMO and LUMO energy levels compared to the parent 1,2,3,6,7,8-hexahydropyrene (B104253) molecule. In similar nitro-substituted aromatic compounds, the nitro group has been shown to lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap. qnl.qa This reduction in the energy gap suggests that this compound would be more reactive than its non-nitrated counterpart.

| Property | 1,2,3,6,7,8-hexahydropyrene (Anticipated) | This compound (Anticipated) |

| HOMO Energy | Higher | Lower |

| LUMO Energy | Higher | Lower |

| HOMO-LUMO Gap | Larger | Smaller |

Table 1. Anticipated Trends in Frontier Orbital Energies and HOMO-LUMO Gap.

Charge Distribution and Reactivity Prediction

The introduction of the nitro group at the 4-position of the 1,2,3,6,7,8-hexahydropyrene structure induces a significant redistribution of electron density. ontosight.ai The strong electron-withdrawing nature of the nitro group leads to a partial positive charge on the aromatic ring, particularly at the carbon atom attached to the nitro group and the ortho and para positions relative to it. This altered charge distribution is a key determinant of the molecule's reactivity, especially towards nucleophilic and electrophilic attack.

Computational methods such as Natural Bond Orbital (NPA) analysis can provide a detailed picture of this charge distribution. For related nitroaromatic compounds, NPA studies have revealed significant charge transfer from the aromatic ring to the nitro group, which in turn affects the molecule's interaction with other species. mdpi.com This makes the aromatic system more susceptible to nucleophilic attack than the parent hydrocarbon.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of medium to large-sized molecules like this compound. DFT calculations offer a good balance between accuracy and computational cost, making them suitable for a range of molecular property predictions.

Geometry Optimization and Conformational Analysis

The parent compound, 1,2,3,6,7,8-hexahydropyrene, can exist in different conformations. The addition of a nitro group at the 4-position can influence the stability of these conformers. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to perform geometry optimization and determine the most stable conformation. sfasu.edu

For the parent hexahydropyrene, both chair and boat conformations of the saturated rings have been considered. rsc.org The introduction of the nitro group is expected to have a preferred orientation with respect to the aromatic ring to minimize steric hindrance and maximize electronic stabilization. In similar nitro-substituted PAHs, the nitro group is often found to be twisted out of the plane of the aromatic ring. sfasu.edu

| Parameter | 1,2,3,6,7,8-hexahydropyrene (Calculated) | This compound (Predicted) |

| C-N Bond Length | N/A | ~1.47 Å |

| N-O Bond Length | N/A | ~1.23 Å |

| C-C-N-O Dihedral Angle | N/A | Twisted |

Table 2. Predicted Geometric Parameters for this compound based on similar nitro-PAHs. sfasu.edu

Vibrational Frequency Analysis and Spectroscopic Correlations

DFT calculations are also instrumental in predicting the vibrational frequencies of molecules. These theoretical frequencies, when appropriately scaled, can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

For this compound, the vibrational spectrum is expected to show characteristic bands corresponding to the nitro group, in addition to the vibrations of the hexahydropyrene framework. The symmetric and asymmetric stretching vibrations of the NO2 group are particularly informative and are typically observed in specific regions of the IR spectrum. In related nitro-PAHs, these frequencies have been successfully assigned with the aid of DFT calculations. sfasu.edu

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1500 - 1600 |

| NO₂ Symmetric Stretch | 1300 - 1400 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C-H Aliphatic Stretch | 2800 - 3000 |

Table 3. Predicted Characteristic Vibrational Frequencies for this compound.

Reaction Mechanism Modeling

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. A key reaction is the electrophilic aromatic substitution (EAS) that introduces the nitro group onto the hexahydropyrene ring.

The reactivity of the parent 1,2,3,6,7,8-hexahydropyrene in EAS reactions is relatively straightforward, as there is a single preferred position for the initial substitution. rsc.org The mechanism of nitration typically involves the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring of the hexahydropyrene to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the final this compound product.

DFT calculations can be used to model the energy profile of this reaction, identifying the transition states and intermediates, and thus providing a quantitative understanding of the reaction kinetics and thermodynamics. Such studies on similar PAH nitrations have provided valuable insights into the factors governing the reaction rates and regioselectivity. researchgate.net

Transition State Analysis for Key Transformations

Transition state analysis is a fundamental computational chemistry tool used to elucidate reaction mechanisms and determine reaction rates. For this compound, a key transformation of interest would be its synthesis via the electrophilic nitration of the parent compound, 1,2,3,6,7,8-hexahydropyrene.

A theoretical investigation of this reaction would typically involve:

Locating Reactant and Product Structures: The initial step is to determine the optimized geometries of the reactants (1,2,3,6,7,8-hexahydropyrene and a nitrating agent, such as the nitronium ion, NO₂⁺) and the product (this compound).

Identifying the Transition State: The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods are used to locate this transient structure. For the nitration of the hexahydropyrene, this would involve the formation of a sigma complex (also known as an arenium ion) as an intermediate.

Frequency Calculations: Once a stationary point is located, frequency calculations are performed to characterize it. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Despite the established methodology, specific transition state structures and their associated energies for the nitration of 1,2,3,6,7,8-hexahydropyrene have not been reported in the surveyed literature. Such studies would be valuable for understanding the regioselectivity of the nitration and optimizing synthetic conditions.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. While no specific MD simulation studies have been published for this compound, this technique could be applied to investigate several aspects of its behavior:

Interaction with Biological Macromolecules: MD simulations could model how this compound interacts with biological targets like DNA or metabolic enzymes. For other nitroaromatic compounds, MD simulations have been used to understand the specific interactions within the active sites of enzymes, such as nitroarene dioxygenases, revealing how hydrogen bonding can position the substrate for oxidation. nih.govacs.org

Behavior in Environmental Matrices: Simulations could predict how the compound partitions between different environmental compartments, such as water, soil organic matter, and atmospheric aerosols. This would involve simulating the molecule in various solvent or matrix environments to understand its solvation and binding properties.

Conformational Analysis: The hexahydropyrene core is not planar. MD simulations could explore the conformational flexibility of the partially saturated rings and the orientation of the nitro group, which can influence its reactivity and interactions. Studies on other nitroaromatics have highlighted the importance of the torsional angle between the nitro group and the aromatic ring in determining electronic properties and reaction pathways. rsc.org

The absence of such studies for this compound represents a gap in understanding its potential biological and environmental interactions at a molecular level.

Predictive Modeling for Environmental Degradation and Fate (Theoretical Aspects)

Predictive modeling for the environmental fate of chemicals combines theoretical principles with computational algorithms to estimate how a substance will behave in the environment. For this compound, such models would consider several key processes, although specific modeling studies for this compound are not documented.

Theoretical Considerations:

Photodegradation: Like many PAHs and their derivatives, this compound is expected to undergo photodegradation when exposed to sunlight. The presence of the nitro group can significantly influence the photochemical pathways. rsc.orgresearchgate.net Models would predict the rate of degradation based on the compound's UV-visible absorption spectrum and the quantum yield of the photoreaction. The partially saturated aliphatic rings might also offer sites for different photochemical reactions compared to fully aromatic PAHs.

Biodegradation: The biodegradability of the compound would be predicted based on its structure. The nitro group generally increases the recalcitrance of aromatic compounds to microbial degradation under aerobic conditions. However, under anaerobic conditions, the nitro group can be reduced, initiating a degradation pathway.

Partitioning and Transport: The compound's physical-chemical properties, such as its octanol-water partition coefficient (Kow) and vapor pressure, are crucial inputs for multimedia fate models. acs.orgnih.gov These properties determine whether the compound is likely to be found in air, water, soil, or sediment and its potential for long-range transport. acs.org The presence of both a lipophilic polycyclic structure and a polar nitro group gives it complex partitioning behavior.

The table below outlines key parameters that would be used in a multimedia environmental fate model for this compound.

| Parameter | Description | Predicted Influence of Structure |

| Log Kow | Octanol-water partition coefficient | High, due to the large polycyclic system, indicating a tendency to bioaccumulate and adsorb to organic matter. |

| Vapor Pressure | Tendency to evaporate into the atmosphere | Low, suggesting it will primarily exist in condensed phases (aerosols, soil, sediment). |

| Aqueous Solubility | Maximum concentration that can dissolve in water | Very low, characteristic of large PAHs. |

| Photodegradation Half-life | Time required for 50% of the compound to break down under sunlight | Potentially short in surface waters and atmosphere, influenced by the nitro group. researchgate.net |

| Biodegradation Half-life | Time required for 50% of the compound to be broken down by microorganisms | Expected to be long, especially in aerobic environments. |

Note: The predicted influences in this table are based on general principles of environmental chemistry for nitro-PAHs and have not been specifically calculated for this compound.

Synthesis and Characterization of Derivatives and Analogues of 4 Nitro 1,2,3,6,7,8 Hexahydropyrene

Nitro-Substituted Polycyclic Aromatic Hydrocarbon (PAH) Analogues

The partially saturated nature of 4-nitro-1,2,3,6,7,8-hexahydropyrene makes it a useful intermediate in the synthesis of other nitro-PAHs, particularly nitro-pyrene derivatives. This approach, often referred to as the "hexahydropyrene method," leverages the controlled reactivity of the hydrogenated pyrene (B120774) core to achieve substitution patterns that are not easily accessible through direct functionalization of the fully aromatic pyrene. google.com

The synthesis of nitro-pyrene derivatives using a hexahydropyrene intermediate typically begins with the preparation of 1,2,3,6,7,8-hexahydropyrene (B104253) itself. This precursor is synthesized by the selective catalytic hydrogenation of pyrene. google.com A common method involves using a modified Raney nickel catalyst in a solvent like cyclohexane, under controlled temperature and pressure, to achieve a high yield of the desired hexahydropyrene. google.com

Once 1,2,3,6,7,8-hexahydropyrene is obtained, the nitro group is introduced. The reactivity of this hydrogenated pyrene towards electrophilic aromatic substitution is well-defined, as there is only one available position for the initial substitution, which simplifies the reaction and leads to the formation of this compound. google.com

This nitro-substituted hexahydropyrene can then, in principle, be used to synthesize various nitro-pyrene derivatives. A primary transformation in this regard is dehydrogenation, or aromatization, which would convert the hexahydropyrene core back into a fully aromatic pyrene system, yielding 4-nitropyrene. The conditions for such a dehydrogenation would need to be carefully selected to avoid unwanted side reactions involving the nitro group.

The following table summarizes typical conditions for the synthesis of the 1,2,3,6,7,8-hexahydropyrene precursor from pyrene:

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| Modified Raney Nickel | Cyclohexane | 150 | 0.6 | 6.0 | 79.9 | google.com |

| Modified Raney Nickel | Cyclohexane | 150 | 1.0 | 1.25 | 79.5 | google.com |

| Modified Raney Nickel | Cyclohexane | 140 | 1.0 | 2.5 | 79.2 | google.com |

| Modified Raney Nickel | Cyclohexane | 60 | 1.0 | 14.0 | 71.5 | google.com |

This interactive table provides data on the synthesis of the precursor to this compound.

The development of structure-activity relationships (SARs) for nitro-aromatic compounds is crucial for understanding their behavior. google.com For instance, the mutagenic activity of nitro-aromatic compounds is influenced by a combination of structural and electronic factors. google.com In the context of nitroaromatic explosives, reactivity is governed by a combination of resonance, inductive effects, steric hindrance, and intramolecular electrostatic interactions. researchgate.net

Further Functionalization of this compound

The chemical structure of this compound offers multiple avenues for further functionalization. These include the introduction of additional substituents onto the molecule and the construction of new ring systems fused to the pyrene core.

The introduction of further substituents onto the this compound molecule can be envisioned through several strategies. The existing nitro group can be chemically transformed into other functional groups. For example, the reduction of the nitro group to an amino group is a common transformation that yields an amine, which can then serve as a handle for a wide array of subsequent reactions, such as acylation or the formation of Schiff bases. ukm.myresearchgate.net

Furthermore, the remaining positions on the aromatic portion of the hexahydropyrene core could potentially undergo further electrophilic substitution, although the presence of the deactivating nitro group would likely make such reactions challenging and require harsh conditions. Alternatively, functionalization could be directed to the aliphatic portion of the molecule.

The hexahydropyrene framework is a valuable platform for the synthesis of ring-fused pyrene derivatives. google.com This strategy typically involves introducing a side chain onto the hexahydropyrene core, which then undergoes an intramolecular cyclization reaction to form a new ring. A final dehydrogenation step then yields a fully aromatic, ring-fused pyrene system. google.com

While specific examples starting from this compound are not extensively documented, the general methodology provides a blueprint for how such derivatives could be synthesized. The presence of the nitro group would need to be considered in the planning of such a synthetic sequence, as it could influence the reactivity of the molecule and the conditions required for cyclization and subsequent aromatization. Research on the synthesis of complex pyrene-based nanostructures, such as buckybowls and other π-extended systems, demonstrates the versatility of the pyrene core for constructing elaborate fused-ring architectures. nih.govrsc.org

Hydrogenation and Dehydrogenation Products of this compound

The dual reactivity of this compound is evident in its hydrogenation and dehydrogenation reactions. These transformations can selectively target either the nitro group or the partially saturated pyrene backbone.

Hydrogenation of the nitro group is a well-established reaction. Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source can reduce the nitro group to a primary amine, yielding 4-amino-1,2,3,6,7,8-hexahydropyrene. commonorganicchemistry.com Other reducing agents like iron or tin(II) chloride in acidic media can also achieve this transformation, often with greater chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com The selective reduction of aromatic nitro compounds can also lead to intermediate products like hydroxylamines under specific catalytic conditions. mdpi.comresearchgate.netnih.gov

The following table presents common reagents for the reduction of aromatic nitro groups:

| Reagent(s) | Product | Notes | Reference |

| H₂, Pd/C | Amine | Common and efficient, but can also reduce other functional groups. | commonorganicchemistry.com |

| H₂, Raney Nickel | Amine | Useful alternative to Pd/C, especially for substrates with halogens. | commonorganicchemistry.com |

| Fe, Acid (e.g., Acetic Acid) | Amine | Mild conditions, good for substrates with other reducible groups. | commonorganicchemistry.com |

| SnCl₂, Acid | Amine | Mild conditions, good for substrates with other reducible groups. | commonorganicchemistry.com |

| Na₂S | Amine | Useful when hydrogenation or acidic conditions are not suitable. | commonorganicchemistry.com |

| Catalytic Transfer Hydrogenation | Amine/Hydroxylamine | Selectivity depends on catalyst and conditions. | mdpi.com |

This interactive table summarizes various methods for the reduction of nitroarenes, which are applicable to this compound.

Dehydrogenation of the hexahydropyrene core would result in the formation of the fully aromatic 4-nitropyrene. This aromatization reaction is a key step in the "hexahydropyrene method" for synthesizing substituted pyrenes. google.com The choice of dehydrogenation agent is critical to ensure that the nitro group remains intact.

Donor-Acceptor Systems Incorporating Hexahydropyrene Frameworks

Donor-acceptor (D-A) systems are a cornerstone of modern materials science, forming the active components in a range of organic electronic devices. These molecules consist of an electron-donating (donor) unit linked to an electron-accepting (acceptor) unit, often through a π-conjugated spacer. mdpi.com This architecture facilitates an electronic process known as intramolecular charge transfer (ICT) upon photoexcitation, where an electron moves from the donor to the acceptor. researchsquare.comresearchgate.net The resulting charge-separated state is responsible for the unique optical and electronic properties of these materials, making them suitable for applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors. mdpi.comrsc.org

The 1,2,3,6,7,8-hexahydropyrene (HHPy) framework serves as a versatile and strategic platform for constructing sophisticated D-A systems. A key advantage of the HHPy scaffold lies in its reactivity during electrophilic aromatic substitution reactions. Unlike fully aromatic pyrene, which has multiple reactive sites, HHPy directs the first substitution to a single, predictable position. rsc.org This controlled reactivity allows for the precise installation of either donor or acceptor moieties, making HHPy an ideal building block.

The synthesis of D-A systems using this framework can proceed via several strategies. The HHPy core, being electron-rich, can itself function as the donor component, to which various acceptor groups are attached. Conversely, derivatives such as this compound can be employed, where the electron-withdrawing nitro group establishes the HHPy unit as an acceptor core ready for coupling with donor molecules. ontosight.ai A widely used synthetic approach, known as the "HHPy method," involves using the hexahydropyrene scaffold as an intermediate. Functional groups are first attached to the HHPy core, and the entire system is subsequently dehydrogenated to yield a fully aromatic, conjugated pyrene-based D-A molecule. rsc.org

The photophysical behavior of these D-A systems is governed by the nature of the donor, the acceptor, and the solvent environment. The energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor dictates the energy of the charge-transfer transition. nih.gov In many pyrene-based D-A systems, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur. researchsquare.comresearchgate.net In the excited state, the donor and acceptor units may twist relative to one another, leading to a more stabilized charge-separated state that can significantly influence the fluorescence quantum yield and emission wavelength. researchsquare.comresearchgate.net This behavior often results in strong solvatochromism, where the absorption and emission spectra shift in response to solvent polarity. researchsquare.com

The characterization of these charge-transfer properties relies on a combination of spectroscopic and electrochemical techniques. UV-vis-NIR absorption spectroscopy is used to identify the low-energy charge-transfer bands that are characteristic of D-A compounds, while fluorescence spectroscopy reveals the nature of the emissive excited state. nih.gov Cyclic voltammetry is a crucial tool for experimentally determining the HOMO and LUMO energy levels, providing insight into the feasibility of the charge transfer process. nih.gov

The table below illustrates hypothetical donor-acceptor systems built upon the hexahydropyrene framework, detailing the roles of the constituent parts and their expected properties based on established principles of D-A molecule design.

| Derivative Name | Donor Moiety | Acceptor Moiety | Role of Hexahydropyrene | Expected Properties |

| 4-(N,N-diphenylamino)-1,2,3,6,7,8-hexahydropyrene | 1,2,3,6,7,8-Hexahydropyrene | (Attached N,N-diphenylamino group acts as donor) | Donor Scaffold | Intramolecular Charge Transfer (ICT) |

| This compound | (Requires attachment of external donor) | This compound | Acceptor Scaffold | Strong electron-accepting character |

| 1-(4-Nitrophenyl)-pyrene (synthesized via HHPy method) | Pyrene | 4-Nitrophenyl | Core of π-system | Strong ICT, potential for TICT states, solvatochromism |

| 1-(9H-Carbazol-9-yl)-pyrene (synthesized via HHPy method) | 9H-Carbazol-9-yl | Pyrene | Core of π-system | Solvent-dependent CT behavior, high fluorescence quantum yield |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for isolating and quantifying 4-Nitro-1,2,3,6,7,8-hexahydropyrene from various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and the analytical objectives.

HPLC is a powerful technique for the analysis of nitro-PAHs, as it is suitable for compounds that are thermally labile or have low volatility. d-nb.info The development of an effective HPLC method for this compound would involve careful selection of the stationary phase, mobile phase, and detector.

Stationary Phase: Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly employed for the separation of PAHs and their derivatives. d-nb.info For instance, a study on various PAHs utilized an Agilent Eclipse PAH column (1.8 µm, 100 mm × 4.6 mm id) for optimal separation. researchgate.net The selection of the stationary phase is critical for achieving the necessary resolution between isomers.

Mobile Phase: A typical mobile phase for the separation of nitro-PAHs consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. researchgate.net For example, a mobile phase of acetonitrile (95%) and water (5%) has been used for the analysis of carcinogenic PAHs. researchgate.net The gradient elution allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Value/Description |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 100% B in 20 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm and 380 nm |

This table presents a hypothetical set of starting parameters for method development, based on common practices for nitro-PAH analysis.

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. While some larger nitro-PAHs can be challenging to analyze by GC due to their low volatility, it remains a viable option, particularly for derivatives or if specialized injection techniques are used. For the analysis of semivolatile organic compounds, including some PAHs, GC is a standard method. youtube.com

The primary challenge in the GC analysis of nitro-PAHs is the potential for thermal degradation in the injector or column. Therefore, the use of inert components and optimized temperature programs is crucial.

Hyphenated Techniques for Comprehensive Analysis

To achieve the high sensitivity and specificity required for trace-level analysis of this compound, chromatography is often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and selective detection of MS. It is a widely used technique for the identification and quantification of a broad range of organic compounds, including PAHs and their derivatives in environmental samples. nih.gov For the analysis of nitro-PAHs in soil, methods have been developed using high-resolution gas chromatography combined with an ion trap mass spectrometer (HRGC-MS/MS) and negative chemical ionization (NCI). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of less volatile and thermally sensitive compounds like many nitro-PAHs. d-nb.info An ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry (UHPLC-APPI-MS/MS) method has been developed for the simultaneous analysis of 20 PAHs and nine nitro-PAHs. nih.gov This technique offers high sensitivity and the ability to separate and quantify isomers, which is critical for toxicological assessments. nih.gov Different ionization sources like electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI) can be utilized, with APCI often providing robust performance for PAH analysis. sciex.com

Typical Mass Spectrometry Parameters for Nitro-PAH Analysis:

| Parameter | GC-MS | LC-MS/MS |

| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI) |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Full Scan, Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM), Product Ion Scan |

This table provides a general overview of MS parameters that would be adapted for the specific analysis of this compound.

In addition to mass spectrometry, spectroscopic detectors are commonly used in HPLC for the detection and quantification of PAHs and their derivatives.

UV-Vis Detection: A UV-Vis detector is a standard and robust detector for HPLC. PAHs and their nitro-derivatives exhibit strong absorbance in the UV-Vis region, typically with multiple absorption maxima. Monitoring at several wavelengths can enhance selectivity and help in the preliminary identification of compounds. For many PAHs, a wavelength of 254 nm is commonly used. researchgate.net

Fluorescence Detection (FLD): Fluorescence detection offers higher sensitivity and selectivity for certain fluorescent compounds. While many parent PAHs are highly fluorescent, the presence of a nitro group can quench fluorescence. However, reduction of the nitro group to an amino group can significantly enhance fluorescence, a strategy that can be employed for derivatization-based detection methods.

Sample Preparation Strategies for Complex Matrices (if relevant for fate studies)

The analysis of this compound in environmental matrices such as soil and water necessitates a thorough sample preparation procedure to isolate the target analyte from interfering components and to pre-concentrate it to detectable levels.

Extraction:

Soil and Sediment: Common extraction techniques include Soxhlet extraction with solvents like dichloromethane (B109758) (DCM). nih.gov Pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are more modern and efficient alternatives.

Water: For aqueous samples, solid-phase extraction (SPE) is a widely used technique. chromatographyonline.com SPE cartridges packed with materials like C18 or polymeric sorbents can effectively retain nitro-PAHs from water samples. Liquid-liquid extraction (LLE) with a suitable organic solvent is another option.

Clean-up and Fractionation: Following extraction, the crude extract often requires a clean-up step to remove co-extracted interferences. This is typically achieved using column chromatography with adsorbents such as silica (B1680970) gel or alumina. who.int Gel permeation chromatography (GPC) can also be used to remove high-molecular-weight interferences. mdpi.com

A multi-step clean-up procedure might involve:

Initial fractionation on a silica gel column to separate compounds based on polarity.

Further purification using techniques like semi-preparative HPLC to isolate the nitro-PAH fraction. who.int

Example Sample Preparation Workflow for Soil:

| Step | Procedure |

| 1. Extraction | Soxhlet extraction of 10 g of soil with dichloromethane for 8 hours. |

| 2. Concentration | The extract is concentrated to approximately 1 mL using a rotary evaporator. |

| 3. Clean-up | The concentrated extract is passed through a silica gel solid-phase extraction (SPE) cartridge. |

| 4. Elution | The cartridge is eluted with a series of solvents of increasing polarity, with the fraction containing nitro-PAHs being collected. |

| 5. Final Concentration | The collected fraction is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis. |

This table outlines a generic sample preparation scheme that would be optimized for the specific properties of this compound and the matrix being analyzed.

Potential Applications of 4 Nitro 1,2,3,6,7,8 Hexahydropyrene in Materials Science and Chemical Synthesis Research

Use as a Synthetic Intermediate for Novel Organic Compounds

The potential of 4-Nitro-1,2,3,6,7,8-hexahydropyrene as a synthetic intermediate is predicated on the reactivity of its nitro group and the partially hydrogenated pyrene (B120774) core. However, specific, documented examples of its use in academic synthesis are limited.

Precursor for Fluorescent Probes and Dyes (Academic Synthesis)

The pyrene core is a well-known fluorophore, and its derivatives are often explored for applications in fluorescent sensing and imaging. The presence of a nitro group in this compound could theoretically be exploited to create "turn-on" fluorescent probes. For instance, the reduction of the nitro group to an amino group can lead to a significant change in the fluorescence properties of the molecule. This transformation is often utilized in the design of probes for detecting specific biological analytes or hypoxic conditions. However, a review of current scientific literature reveals no specific studies where this compound has been explicitly used as a precursor for the synthesis of such fluorescent probes or dyes.

Building Block for Functional Organic Materials

Role in Understanding PAH Reactivity and Transformation Mechanisms

The study of nitro-PAHs is crucial for understanding the atmospheric transformation of PAHs, which are common environmental pollutants. The addition of a nitro group can alter the degradation pathways and biological activity of the parent PAH. Research on this compound could, in principle, provide insights into the reactivity of partially saturated PAHs and the influence of a nitro substituent on their chemical and photochemical behavior. However, specific mechanistic studies focusing on this compound are not found in the surveyed literature.

Contributions to Fundamental Organic Chemistry Research

The unique structure of this compound, with its combination of a partially saturated polycyclic system and an electron-withdrawing group, makes it a potentially interesting substrate for fundamental studies in organic synthesis. Reactions involving the nitro group, the aromatic portion, or the aliphatic rings could be explored to develop new synthetic methodologies. Despite this potential, there are no prominent examples in the accessible literature of this compound being used as a key tool or substrate in fundamental organic chemistry research.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The currently understood synthesis of 4-Nitro-1,2,3,6,7,8-hexahydropyrene involves the nitration of 1,2,3,6,7,8-hexahydropyrene (B104253), which is itself derived from the hydrogenation of pyrene (B120774). Future research could focus on optimizing this pathway and exploring novel synthetic routes.

Key Research Areas:

Green Chemistry Approaches: Development of more environmentally friendly nitration methods that avoid harsh acids and hazardous reagents. This could involve solid acid catalysts or milder nitrating agents.

Regioselective Synthesis: Investigating methods to achieve higher regioselectivity in the nitration of hexahydropyrene to favor the formation of the 4-nitro isomer over other potential isomers.

One-Pot Syntheses: Designing a streamlined, one-pot reaction from pyrene to this compound to improve efficiency and reduce waste.

Flow Chemistry: Utilizing microreactor technology for the continuous and safe synthesis of nitrated compounds, which can be particularly advantageous for potentially energetic materials.

Development of Advanced Spectroscopic Probes for In Situ Analysis

A thorough understanding of the behavior of this compound in various environments requires advanced analytical techniques. Future work should focus on developing and applying spectroscopic methods for its real-time detection and characterization.

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretches, typically around 1550 cm⁻¹ and 1350 cm⁻¹. spectroscopyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A complex ¹H NMR spectrum with signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nitro group would cause a downfield shift of adjacent aromatic protons. ¹³C NMR would similarly show distinct signals for the aromatic and aliphatic carbons. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | The nitro group, acting as a chromophore, is expected to significantly influence the electronic absorption spectrum compared to the parent hexahydropyrene, likely causing a bathochromic (red) shift of the absorption maxima. |

| Mass Spectrometry (MS) | A prominent molecular ion peak would be expected. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or related fragments. |

This table is generated based on general principles of spectroscopy and data for related compounds.

Deeper Mechanistic Understanding of Photo- and Chemical Transformations

Nitro-PAHs are known to undergo various transformations upon exposure to light and chemical reagents. case.edu Understanding these pathways for this compound is crucial for predicting its environmental fate and potential applications.

Future Research Focus:

Photodegradation Studies: Investigating the photochemical stability of the compound under different light conditions (e.g., UV-A, UV-B) and in various solvents to mimic different environmental compartments. nih.gov

Identification of Photoproducts: Characterizing the products formed during photolysis to elucidate the degradation mechanism, which could involve denitration, hydroxylation, or further oxidation.

Reaction with Atmospheric Oxidants: Studying the reactivity of this compound with key atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate radicals (•NO₃).

Reductive Transformations: Exploring the reduction of the nitro group to an amino group, which would yield 4-Amino-1,2,3,6,7,8-hexahydropyrene, a potentially valuable synthetic intermediate.

Integration of Computational and Experimental Approaches

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. Integrating these theoretical approaches with experimental work can accelerate research on this compound.

Potential Computational Studies:

Density Functional Theory (DFT) Calculations: To predict the optimized geometry, electronic structure, and spectroscopic properties (IR, NMR, UV-Vis) of the molecule.

Molecular Dynamics (MD) Simulations: To study the interactions of the compound with solvents and biological macromolecules.

Calculation of Reaction Pathways: To model the mechanisms of its synthesis, photodegradation, and chemical reactions, and to predict the stability of intermediates and transition states.

Toxicity Prediction: Using quantitative structure-activity relationship (QSAR) models to estimate the potential biological activity and toxicity of the compound.

Expansion to Supramolecular Chemistry and Self-Assembly Studies

The presence of a nitro group, which can participate in non-covalent interactions, makes this compound an interesting candidate for studies in supramolecular chemistry.

Emerging Trends:

Crystal Engineering: Investigating the solid-state packing of the compound to understand and control its crystal structure and properties.

Host-Guest Chemistry: Exploring the ability of this compound to act as a guest in various host molecules, such as cyclodextrins or calixarenes.

Self-Assembly: Studying the potential for the molecule to self-assemble into ordered structures, such as thin films or nanofibers, on surfaces.

Investigation of Hydrogen Transfer Reactions and Catalysis